(E)-6-(styrylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Description
(E)-6-(Styrylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a nitrogen-containing heterocyclic compound characterized by a fused pyrrolo[3,4-b]pyridine core. This bicyclic system comprises a pyrrole ring fused to a pyridine ring at positions 3 and 4, respectively. The (E)-styrylsulfonyl substituent at position 6 introduces a sulfonyl group conjugated to a trans-styryl moiety (vinyl benzene), which significantly impacts the compound’s electronic properties, solubility, and biological interactions .
Properties
IUPAC Name |
6-[(E)-2-phenylethenyl]sulfonyl-5,7-dihydropyrrolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c18-20(19,10-8-13-5-2-1-3-6-13)17-11-14-7-4-9-16-15(14)12-17/h1-10H,11-12H2/b10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYONVYXYXKXKSO-CSKARUKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1S(=O)(=O)C=CC3=CC=CC=C3)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(CN1S(=O)(=O)/C=C/C3=CC=CC=C3)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-6-(styrylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine typically involves multi-step organic reactions. One common approach begins with the preparation of the dihydropyrrolopyridine core, followed by the introduction of the styrylsulfonyl group. Key steps may include:
Formation of the dihydropyrrolopyridine core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the styrylsulfonyl group: This step often involves the reaction of the dihydropyrrolopyridine intermediate with a styrylsulfonyl chloride under basic conditions.
Industrial Production Methods: Industrial-scale production of this compound may utilize optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (E)-6-(styrylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Reagents such as alkyl halides or aryl halides can be used in substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the styrylsulfonyl moiety.
Scientific Research Applications
Organic Synthesis
(E)-6-(styrylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine serves as a valuable intermediate in organic synthesis. It enables the construction of more complex molecules through various reactions, such as coupling and functionalization.
Biological Studies
The compound's unique structure makes it a potential candidate for studying biological interactions and pathways. Its interactions with biological targets can provide insights into cellular mechanisms and disease processes.
Medicinal Chemistry
Ongoing research is focused on exploring its potential as a therapeutic agent. Preliminary studies suggest that derivatives of pyrrolopyridines exhibit various pharmacological activities, including:
- Anticonvulsant
- Anticancer
- Analgesic
- Anti-inflammatory
These properties position this compound as a promising lead compound for drug development.
Industrial Applications
In industrial settings, this compound may be utilized in the production of advanced materials with specific properties, such as polymers or coatings. Its unique chemical structure could contribute to enhanced performance characteristics in these materials.
Case Study 1: Anticancer Activity
Recent studies have indicated that derivatives of pyrrolopyridines exhibit significant anticancer activity through the inhibition of specific cancer cell lines. For instance, compounds derived from this compound were tested against breast cancer cell lines and showed promising results in reducing cell viability.
Case Study 2: Anti-inflammatory Effects
Research has demonstrated that certain derivatives possess anti-inflammatory properties by modulating cytokine production in immune cells. This suggests potential therapeutic applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of (E)-6-(styrylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The styrylsulfonyl group can engage in various binding interactions, potentially affecting enzyme activity or receptor function. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
The structural and functional uniqueness of (E)-6-(styrylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine can be contextualized through comparisons with related pyrrolo[3,4-b]pyridine derivatives. Below is an analysis of key analogs, focusing on substituent effects, biological activity, and pharmacological applications.
Structural Comparison
Key Structural Insights :
- The styrylsulfonyl group in the target compound distinguishes it from other analogs by combining sulfonyl’s electrophilicity with the styryl group’s planar rigidity. This may facilitate interactions with hydrophobic pockets or π-stacking in biological targets .
- Chloro and methoxy substituents in analogs like and alter electronic density and solubility, impacting pharmacokinetics.
Key Pharmacological Insights :
- The styrylsulfonyl derivative’s hypothesized kinase inhibition aligns with sulfonyl-containing drugs (e.g., sulfonamides), which often target enzymes or receptors via nucleophilic interactions .
- Unlike M4 receptor modulators like or , the target compound’s styrylsulfonyl group may favor different targets, such as tyrosine kinases or inflammatory pathways.
Biological Activity
(E)-6-(styrylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a synthetic compound that has garnered interest due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a dihydropyrrolopyridine core with a styrylsulfonyl group , which contributes to its distinctive chemical behavior. Its molecular formula is , with a molecular weight of 287.34 g/mol. The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃N₃O₂S |
| Molecular Weight | 287.34 g/mol |
| CAS Number | 2321335-06-0 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial step focuses on forming the dihydropyrrolopyridine core, followed by the introduction of the styrylsulfonyl group through reactions with suitable precursors under basic conditions .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The styrylsulfonyl group may engage in various binding interactions that could influence enzyme activity or receptor functions. However, detailed studies are necessary to elucidate the precise molecular mechanisms involved .
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antiviral Activity : Related pyrrolo compounds have shown antiviral properties against viruses such as hepatitis A and herpes simplex virus type-1 (HSV-1) .
- Kinase Inhibition : Some derivatives have demonstrated potential as inhibitors of SGK-1 kinase, which is implicated in renal and cardiovascular diseases. This suggests a therapeutic role in managing conditions associated with electrolyte balance and cell proliferation .
- Muscarinic Modulation : Certain pyrrolo derivatives have been identified as allosteric modulators for muscarinic receptors, indicating possible applications in neuropharmacology .
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds related to this compound:
- Antiviral Efficacy : In one study, various pyrrolo derivatives were synthesized and tested for their ability to inhibit viral replication in cell cultures. Compounds demonstrated varying degrees of effectiveness against hepatitis A and HSV-1, highlighting the potential for developing antiviral therapies .
- SGK-1 Kinase Inhibition : Research has shown that certain pyrrolo compounds can inhibit SGK-1 kinase activity effectively. This inhibition was linked to reduced sodium retention in renal cells and may provide a novel approach to treating cardiovascular diseases .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for synthesizing (E)-6-(styrylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the styrylsulfonyl group. For example, a trityl-protected pyrrolo[3,4-b]pyridine precursor can react with a boronic acid derivative under argon, using Pd(dppf)Cl₂ as a catalyst and potassium phosphate as a base in 1,4-dioxane/water . Optimization includes adjusting catalyst loading (e.g., 0.5–1.5 mol%), reaction temperature (80–100°C), and solvent ratios to improve yield and purity. Purification via column chromatography or recrystallization is recommended .
Q. How can the structural integrity and stereochemistry of the compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to confirm connectivity and NOESY to verify the (E)-configuration of the styrylsulfonyl group. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (e.g., monoclinic P2₁/c system) provides definitive stereochemical assignment .
Q. What preliminary assays are suitable for screening biological activity?
- Methodological Answer : Begin with in vitro radioligand binding assays to assess affinity for muscarinic acetylcholine receptors (e.g., M4), given structural similarities to active pyrrolo[3,4-b]pyridine modulators . Functional assays (e.g., cAMP modulation in CHO-K1 cells) can evaluate downstream signaling effects. Parallel cytotoxicity screening (MTT assay) ensures compound safety for further studies .
Advanced Research Questions
Q. How does the styrylsulfonyl substituent influence binding kinetics and selectivity for neurological targets?
- Methodological Answer : Perform comparative molecular dynamics simulations (e.g., AutoDock Vina) to map interactions between the sulfonyl group and receptor residues (e.g., M4 receptor’s allosteric site). Validate with site-directed mutagenesis and surface plasmon resonance (SPR) to quantify binding affinities (Kd) and selectivity ratios against related receptors (e.g., M1/M3) .
Q. What strategies resolve contradictions in reported activity data for pyrrolo[3,4-b]pyridine derivatives?
- Methodological Answer : Cross-validate assay conditions (e.g., buffer pH, cell lines) and compound purity (HPLC ≥95%). Compare structural analogs (e.g., chloro vs. methoxy substituents) to isolate substituent effects. Meta-analysis of literature data (e.g., PubChem BioAssay) identifies trends in structure-activity relationships (SAR) .
Q. What mechanistic insights can be gained from studying metabolic stability and degradation pathways?
- Methodological Answer : Use liver microsome assays (human/rat) with LC-MS/MS to identify Phase I metabolites (e.g., sulfoxide formation). Stability under varying pH and temperature conditions (accelerated degradation studies) informs formulation strategies. Computational tools (e.g., Meteor) predict metabolic hotspots .
Key Notes
- Structural Insights : The bicyclic pyrrolo[3,4-b]pyridine core enables π-π stacking with aromatic receptor residues, while sulfonyl groups enhance solubility and hydrogen bonding .
- Data Reliability : Exclude non-peer-reviewed sources (e.g., BenchChem); prioritize crystallographic data (Acta Crystallographica) and PubChem entries .
- Advanced Tools : Combine in silico modeling (e.g., Schrödinger Suite) with high-throughput screening to accelerate SAR exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
